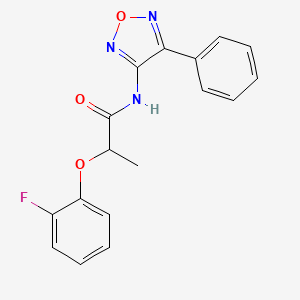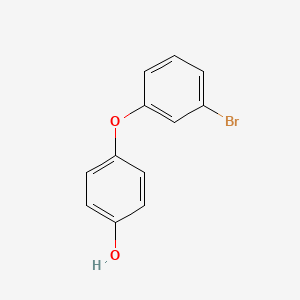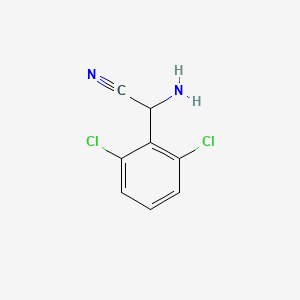
2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a fluorophenoxy group, a phenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the fluorophenoxy group: This step may involve nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable electrophile.
Formation of the amide bond: This can be done using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or oxadiazole rings.
Reduction: Reduction reactions could target the amide bond or the oxadiazole ring.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
- 2-(2-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
- 2-(2-methylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide may impart unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to biological targets compared to its analogs with different substituents.
Properties
Molecular Formula |
C17H14FN3O3 |
|---|---|
Molecular Weight |
327.31 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C17H14FN3O3/c1-11(23-14-10-6-5-9-13(14)18)17(22)19-16-15(20-24-21-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21,22) |
InChI Key |
IQSARXPRUPNHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12125006.png)

methanone](/img/structure/B12125015.png)

![Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate](/img/structure/B12125022.png)


![4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B12125039.png)
![4-[2-(Naphthalen-2-yloxy)ethyl]piperidine](/img/structure/B12125050.png)
![7-(3,5-dichlorophenyl)-2-ethyl-3-(4-methoxyphenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12125053.png)



![6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125078.png)
